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molecular formula C6H6N2O2S B8447565 4-Acetyl-2-thiazolecarboxamide

4-Acetyl-2-thiazolecarboxamide

Cat. No. B8447565
M. Wt: 170.19 g/mol
InChI Key: MFLDYZYHVOAIHD-UHFFFAOYSA-N
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Patent
US05371097

Procedure details

Phosphorus oxychloride (8.5 ml) was added slowly to a solution of 4-acetyl-2-thiazolecarboxamide (10.0 g) in N,N-dimethylformamide (500 ml) at 0°-5° C. with cooling on an ice-water bath. The mixture was stirred at 0°-5° C. with cooling on an ice-water bath for 4 hours and then was poured into ice water (400 ml). The solution was extracted with ethyl acetate (750 ml×2). The extract was dried with magnesium sulfate. The solvent was removed under reduced pressure and the residue was crystallized from water to afford 4-acetyl-2-cyanothiazole (6.7 g).
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([C:9]1[N:10]=[C:11]([C:14]([NH2:16])=O)[S:12][CH:13]=1)(=[O:8])[CH3:7]>CN(C)C=O>[C:6]([C:9]1[N:10]=[C:11]([C:14]#[N:16])[S:12][CH:13]=1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
8.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C=1N=C(SC1)C(=O)N
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 0°-5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling on an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
with cooling on an ice-water bath for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (750 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1N=C(SC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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